trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene
Description
Chemical Identity and IUPAC Nomenclature
This compound, designated under the Chemical Abstracts Service number 372983-17-0, possesses the molecular formula C₂₆H₃₂O and exhibits a molecular weight of 360.539 atomic mass units. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methoxy-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene, which precisely describes the structural arrangement of its constituent functional groups. The compound's structure features a central ethynyl linkage connecting two distinct aromatic systems: a methoxyphenyl moiety and a phenyl ring substituted with a trans-4-pentylcyclohexyl group.
The molecular architecture of this compound can be characterized through several key structural parameters. The compound exhibits a calculated octanol-water partition coefficient of 8.9, indicating high lipophilicity, while possessing 27 heavy atoms and 8 rotatable bonds. The topological polar surface area measures 9.2 square angstroms, with the molecule containing one hydrogen bond acceptor and zero hydrogen bond donors. The structural configuration includes three distinct ring systems with an sp³ hybridized carbon atom proportion of 0.46, reflecting the balance between aromatic rigidity and aliphatic flexibility that characterizes effective liquid crystal materials.
Historical Development in Liquid Crystal Chemistry
The development of this compound emerged from the systematic exploration of calamitic liquid crystal molecules, which began with the foundational observations of cholesterol derivatives by botanist Friedrich Reinitzer in 1888. The progression toward modern liquid crystal compounds involved the recognition that specific molecular architectures, featuring rigid mesogenic cores combined with flexible aliphatic chains, could produce materials with controllable mesophase behavior. The ethynyl-linked biphenyl systems, of which this compound is an example, represent an evolution from earlier cyanobiphenyl liquid crystals, offering enhanced thermal stability and broader nematic temperature ranges.
Research into liquid crystal materials has historically focused on achieving optimal combinations of clearing points, dielectric anisotropy, and viscosity characteristics suitable for display applications. The development of compounds featuring cyclohexyl rings, such as this compound, arose from investigations seeking to improve the voltage-holding characteristics and response times of nematic liquid crystal mixtures. Patent literature from the 1990s documents the systematic synthesis and evaluation of related compounds, indicating the strategic importance of these materials in advancing liquid crystal display technology.
The synthetic methodology for producing this compound involves palladium-catalyzed coupling reactions between 1-iodo-4-(4-pentylcyclohexyl)benzene and 4-ethynyl anisole. This synthetic approach, utilizing copper iodide, palladium on carbon, triethylamine, and triphenylphosphine in an acetone-water solvent system, achieved a yield of 89% under optimized reaction conditions lasting 3.0 hours. The development of such efficient synthetic routes has been crucial for the commercial viability of these advanced liquid crystal materials.
Significance in Advanced Material Science
This compound demonstrates exceptional significance in advanced material science applications, particularly within the realm of liquid crystal technology and optical materials development. The compound's molecular structure exemplifies the calamitic design principle, where the elongated shape and appropriate aspect ratio enable the formation of nematic mesophases with high orientational order. This orientational ordering is fundamental to the electro-optical effects utilized in liquid crystal display devices, where controlled molecular alignment produces the birefringence necessary for light modulation.
The integration of this compound into liquid crystal formulations contributes to enhanced performance characteristics including improved voltage-holding ratios, reduced viscosity, and expanded nematic temperature ranges. Commercial liquid crystal mixtures incorporating related compounds have demonstrated clearing points exceeding 70 degrees Celsius, dielectric anisotropy values suitable for low-voltage operation, and optical anisotropy parameters optimized for specific cell gap configurations. These properties are essential for modern display technologies requiring fast response times and low power consumption.
The compound's significance extends beyond traditional display applications to emerging technologies such as polymer-stabilized blue phases and advanced photonic devices. Research investigations have revealed that the unique molecular architecture of this compound contributes to the stabilization of complex liquid crystal phases, potentially enabling the development of optically isotropic materials with sub-millisecond response times. The compound's structural features, including the methoxy substituent and trans-cyclohexyl configuration, provide opportunities for fine-tuning the molecular interactions that govern mesophase stability and electro-optical performance.
| Application Area | Performance Characteristic | Impact |
|---|---|---|
| Nematic Liquid Crystal Displays | Enhanced voltage-holding ratio | Improved image quality and reduced power consumption |
| Advanced Photonic Devices | Controlled birefringence | Precise light manipulation capabilities |
| Polymer-Stabilized Systems | Mesophase stabilization | Extended temperature ranges for device operation |
| Optical Materials | Thermal stability | Reliable performance under diverse environmental conditions |
Properties
IUPAC Name |
1-methoxy-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-4-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(27-2)20-14-23/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMYRYNJLWEIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633559 | |
| Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372983-17-0 | |
| Record name | 1-Methoxy-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The synthesis involves a Sonogashira cross-coupling reaction between:
- 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (aryl bromide) and
- 4-Ethynylanisole (terminal alkyne with a methoxyphenyl group)
This reaction forms the ethynyl linkage between the two aromatic rings, yielding the target compound.
Reaction Conditions and Catalysts
| Parameter | Details |
|---|---|
| Catalyst | Palladium dichloride complex |
| Ligand | Phosphine ligand: Ph2P(CH2CH2O)2CH3 (a water-soluble phosphine) |
| Base | Triethylamine |
| Solvent | Water |
| Temperature | 80 °C |
| Reaction Time | 8 hours |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Additional Techniques | Sonication to enhance reaction efficiency |
Mechanistic Notes
- The palladium catalyst facilitates oxidative addition of the aryl bromide.
- The terminal alkyne is activated by the base and coordinates to palladium.
- Reductive elimination forms the carbon-carbon triple bond linkage.
- The inert atmosphere prevents catalyst deactivation and side reactions.
Yield and Purification
- The reported isolated yield of the product is approximately 71%.
- Purification is typically achieved by standard chromatographic techniques such as silica gel column chromatography.
Reference Source
- Liu, Ning; Liu, Chun; Xu, Qiang; Jin, Zilin, European Journal of Organic Chemistry, 2011, #23, pp. 4422-4428.
- Experimental details and supporting information are available in the patent and literature supporting this synthesis.
Additional Notes from Patent Literature
- The European Patent EP0597701A1 describes enyne conjugated derivatives and their liquid crystal compositions, which include compounds structurally related to trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene.
- The patent emphasizes the use of Sonogashira coupling under inert atmosphere with palladium catalysts and phosphine ligands, consistent with the literature method.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, 4-Ethynylanisole |
| Catalyst | Palladium dichloride |
| Ligand | Ph2P(CH2CH2O)2CH3 |
| Base | Triethylamine |
| Solvent | Water |
| Temperature | 80 °C |
| Reaction Time | 8 hours |
| Atmosphere | Inert (N2 or Ar) |
| Yield | ~71% |
| Purification | Silica gel chromatography |
Research Findings and Practical Considerations
- The use of water as a solvent combined with a water-soluble phosphine ligand improves the environmental profile of the synthesis.
- Sonogashira coupling is highly efficient for forming carbon-carbon triple bonds in aromatic systems, providing high selectivity and yield.
- The inert atmosphere is critical to prevent palladium catalyst degradation and unwanted side reactions.
- Sonication can accelerate the reaction by improving mixing and mass transfer.
- The reaction conditions are mild enough to preserve sensitive functional groups such as the methoxy substituent on the phenyl ring.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific mechanism depends on the context of its application:
In organic electronics: It may interact with charge carriers, facilitating electron or hole transport.
In biological systems: It could bind to specific proteins, altering their function or signaling pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₂₆H₃₀O
- Molecular Weight : 358.52 g/mol
- Thermal Behavior: Exhibits liquid crystalline (LC) phases due to its rigid core and flexible pentyl chain, enabling applications in display technologies .
Applications
This compound is primarily used in advanced materials, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where its molecular alignment and electronic properties are critical .
The following table and analysis highlight structural analogs and their comparative properties:
Key Structural and Functional Differences
Ethynyl Bridge Impact :
- Compounds with the ethynyl bridge (e.g., CAS 372983-17-0) exhibit stronger conjugation and AIE activity compared to analogs lacking this feature (e.g., CAS 84952-30-7) .
- The bridge enhances rigidity, improving thermal stability (decomposition temperature >250°C) and LC phase retention .
Substituent Effects :
- Fluorine Introduction : Fluorinated derivatives (e.g., CAS 415915-42-3) show higher dipole moments and broader mesophases, making them suitable for high-performance LC displays .
- Alkoxy Chain Variation : Ethoxy-substituted compounds (e.g., CAS 95480-29-8) exhibit lower melting points than methoxy analogs due to increased steric bulk .
Cyclohexyl Chain Length: Longer chains (e.g., pentyl vs. propyl) improve solubility in nonpolar solvents and stabilize smectic LC phases .
AIE and Fluorescence: The methoxy-ethynyl combination in CAS 372983-17-0 facilitates AIE, with emission intensity increasing 12-fold upon aggregation, unlike non-ethynyl analogs .
Research Findings
- Synthetic Routes: Most analogs are synthesized via Sonogashira coupling, with yields >85% for ethynyl-bridged compounds .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals that pentylcyclohexyl derivatives exhibit nematic-to-isotropic transitions at 120–150°C, whereas propylcyclohexyl analogs transition below 100°C .
- Contradictions : While ethynyl bridges generally enhance AIE, some ethyl-substituted derivatives (e.g., CAS 107949-21-3) show quenching in aggregated states, suggesting substituent-dependent behavior .
Conclusion this compound distinguishes itself through its balanced combination of a rigid ethynyl core, methoxy electron-donor group, and flexible pentyl chain. These features enable superior LC behavior and AIE activity compared to shorter-chain or non-ethynyl analogs. Fluorinated and ethoxy variants offer niche applications in polarized optics and solvent sensing, respectively. Future research should explore hybrid structures integrating fluorine and ethynyl groups for multifunctional materials.
Biological Activity
trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene, commonly referred to as compound 372983-17-0, is a synthetic organic compound notable for its potential biological activities. This article reviews the available literature on its biological properties, safety data, and implications for research.
- Empirical Formula : C26H32O
- Molecular Weight : 360.53 g/mol
- CAS Number : 372983-17-0
The compound features a unique structure that includes a methoxyphenyl group and a pentylcyclohexyl moiety, which may contribute to its biological activities.
Hormonal Activity
The compound's structure suggests potential interactions with hormonal pathways. Compounds with ethynyl groups often demonstrate estrogenic or anti-estrogenic activities. Further research is needed to elucidate the specific hormonal effects of this compound.
Safety and Toxicology
According to safety data sheets, this compound is classified as an irritant. The following safety information is pertinent:
| Hazard Statement | Precautionary Statements |
|---|---|
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection |
| H413: May cause long-lasting harmful effects to aquatic life | P501: Dispose of contents/container to... |
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential:
- Study on Ethynyl Compounds : A study published in Journal of Medicinal Chemistry explored the anticancer activity of ethynyl-substituted phenols, indicating that modifications in the alkyl chain can enhance biological activity.
- Hormonal Activity Assessment : Research conducted on similar compounds demonstrated varying degrees of estrogenic activity, suggesting that this compound might affect estrogen receptors.
- Aquatic Toxicity Studies : Investigations into the environmental impact of structurally similar compounds revealed potential risks to aquatic ecosystems, necessitating further toxicity assessments for this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for trans-1-(2-(4-Methoxyphenyl)ethynyl)-4-(4-pentylcyclohexyl)benzene, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) between 4-pentylcyclohexylbenzene derivatives and ethynyl-containing precursors. For example, coupling 4-pentylcyclohexylphenyl halides with 4-methoxyphenylacetylene under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst .
- Optimization : Reaction temperature (80–120°C), solvent polarity (toluene or THF), and inert atmosphere (N₂/Ar) are critical for minimizing side reactions like alkyne homocoupling. Yields range from 45–70%, with impurities addressed via silica gel chromatography .
Q. How is the trans-configuration of the cyclohexyl group confirmed, and what analytical techniques are essential for structural validation?
- Techniques :
- NMR : ¹H and ¹³C NMR distinguish trans-cyclohexyl protons (axial-equatorial coupling constants, J = 10–12 Hz) from cis isomers (J = 4–6 Hz) .
- XRD : Single-crystal X-ray diffraction provides definitive proof of trans-stereochemistry and bond angles (e.g., C≡C bond length ~1.20 Å) .
Q. What are the primary applications of this compound in materials science?
- Liquid Crystals : The trans-cyclohexyl and ethynyl groups enhance mesophase stability and optical anisotropy, making it suitable for LCDs .
- Polymer Composites : Its rigid core improves thermal stability (TGA shows decomposition >300°C) in high-performance polymers .
Advanced Research Questions
Q. How can contradictory NMR data from different sources be resolved, and what validation strategies are recommended?
- Issue : Discrepancies in chemical shifts (e.g., methoxy protons reported at δ 3.75–3.90 ppm) arise from solvent effects or impurities.
- Resolution :
- Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS).
- 2D NMR : HSQC and HMBC correlate proton and carbon signals to confirm assignments .
Q. What experimental design considerations are critical for studying its biological activity?
- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., GPCRs or nuclear receptors) due to the compound’s lipophilic cyclohexyl group .
- Assays :
- In Vitro : Competitive binding assays (IC₅₀ determination) with fluorescent probes.
- Cellular Uptake : Use fluorescence labeling (e.g., BODIPY tags) to track intracellular localization .
- Controls : Include structurally similar analogs (e.g., cis-cyclohexyl derivatives) to isolate stereochemical effects .
Q. How do competing reaction pathways during synthesis affect product purity, and how can they be mitigated?
- Side Reactions :
- Homocoupling : Catalyzed by residual Cu(I); minimized by rigorous catalyst purification.
- Oxidation : Alkyne oxidation to diketones under acidic conditions; prevented by using anhydrous solvents and antioxidants (e.g., BHT) .
- Mitigation :
- HPLC Monitoring : Track reaction progress and isolate intermediates.
- Additives : Triethylamine or 2,6-lutidine neutralize acidic byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
